1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone
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Overview
Description
1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone is a chemical compound with the CAS Number: 1350843-85-4 . It has a molecular weight of 254.72 . The compound appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11ClO/c1-12(18)16-5-3-2-4-14(16)9-6-13-7-10-15(17)11-8-13/h2-5,7-8,10-11H,1H3 . This indicates that the compound consists of 16 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 254.72 . It appears as a white to yellow powder or crystals . It is stored at room temperature .Scientific Research Applications
Chemical Reactions and Synthesis
1-(2-((4-Chlorophenyl)ethynyl)phenyl)ethanone has been studied in the context of various chemical reactions and synthesis processes. For instance, Harano et al. (2007) explored its reaction with arylamines catalyzed by BF3·Etherate, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives (Harano et al., 2007). Similarly, Moskvina et al. (2015) demonstrated its use in the condensation reaction with N,N-dimethylformamide dimethyl acetal to produce N,O- and N,N-heterocycles (Moskvina et al., 2015).
Structural Analysis
ShanaParveen et al. (2016) conducted a detailed experimental and theoretical analysis of its molecular structure, including vibrational spectra and molecular docking studies. This research offers insights into the compound's structural characteristics and potential interactions with biological targets (ShanaParveen et al., 2016).
Antimicrobial and Anti-Inflammatory Activities
Studies have also explored the antimicrobial and anti-inflammatory potential of derivatives of this compound. For example, Wanjari (2020) investigated the antimicrobial activity of a synthesized compound derived from 4-chlorophenol, a starting material related to this compound (Wanjari, 2020). Additionally, Karande and Rathi (2017) synthesized derivatives for potential anti-inflammatory applications (Karande & Rathi, 2017).
Electrocatalytic Properties
Raoof et al. (2003) investigated its electrocatalytic characteristics, specifically its role in the oxidation of ascorbic acid. This study highlights its potential application in electrochemical sensors or catalysis (Raoof et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
Properties
IUPAC Name |
1-[2-[2-(4-chlorophenyl)ethynyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c1-12(18)16-5-3-2-4-14(16)9-6-13-7-10-15(17)11-8-13/h2-5,7-8,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVPSOJSNJLUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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